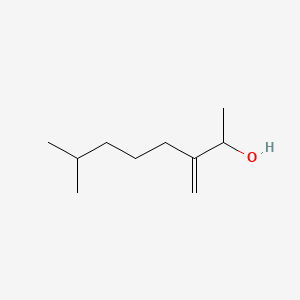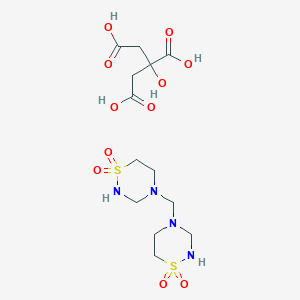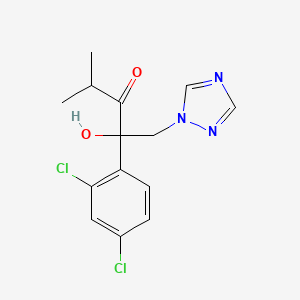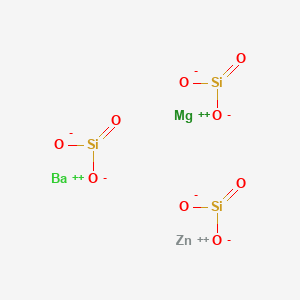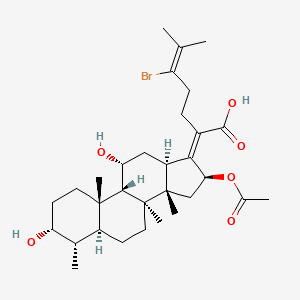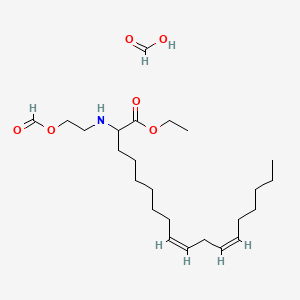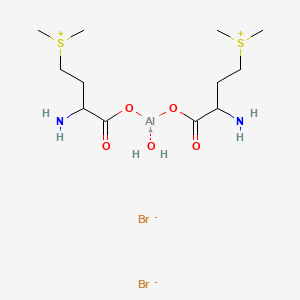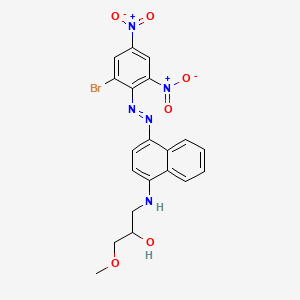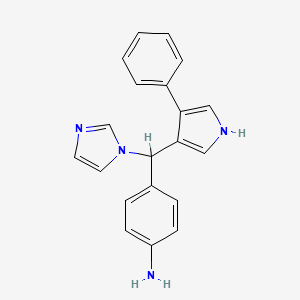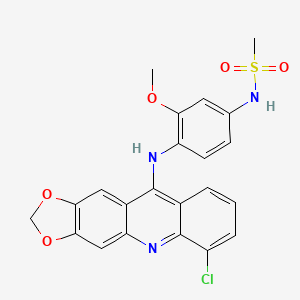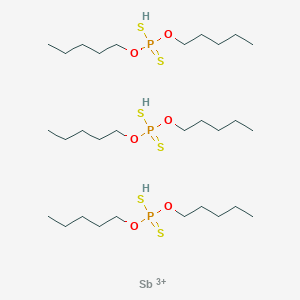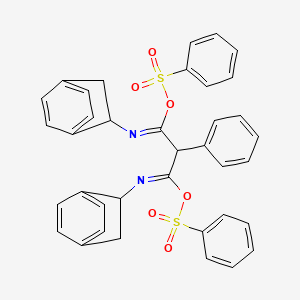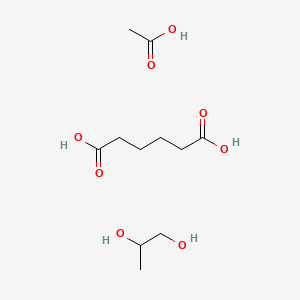
Einecs 284-073-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, mixed esters with acetic acid and propylene glycol typically involves the esterification of hexanedioic acid (adipic acid) with acetic acid and propylene glycol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the esterification process, and the resulting esters are then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of Hexanedioic acid, mixed esters with acetic acid and propylene glycol follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The use of efficient catalysts and separation techniques ensures high purity and cost-effectiveness in production.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can undergo various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their parent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the esters into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, acetic acid, and propylene glycol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the esters.
Applications De Recherche Scientifique
Hexanedioic acid, mixed esters with acetic acid and propylene glycol has several applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plastics, resins, and other materials due to its desirable chemical properties.
Mécanisme D'action
The mechanism of action of Hexanedioic acid, mixed esters with acetic acid and propylene glycol involves its interaction with various molecular targets and pathways. The esters can be hydrolyzed in biological systems to release hexanedioic acid, acetic acid, and propylene glycol, which can then participate in metabolic processes. The specific pathways and targets depend on the context of its use, such as in drug formulations or industrial applications.
Comparaison Avec Des Composés Similaires
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can be compared with other similar compounds, such as:
Hexanedioic acid, dimethyl ester: Similar in structure but with different ester groups.
Hexanedioic acid, diethyl ester: Another ester of hexanedioic acid with different alcohol components.
Hexanedioic acid, bis(2-ethylhexyl) ester: A more complex ester with larger alcohol groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their ester groups.
Propriétés
Numéro CAS |
84777-45-7 |
|---|---|
Formule moléculaire |
C6H10O4.C3H8O2.C2H4O2 C11H22O8 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
acetic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2.C2H4O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;1-2(3)4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
OACGLVCBQDNKHI-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.CC(=O)O.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


